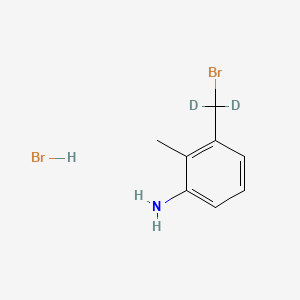

3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide

Description

Properties

IUPAC Name |

3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H/i5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHHMAHTMXMBDI-QPMNBSDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)N)C)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57414-77-4 | |

| Record name | Benzenamine, 3-(bromomethyl-d2)-2-methyl-, hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57414-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by a bromine atom. For lab-scale synthesis, HBr in acetic acid at 0–5°C achieves a 75–85% yield, while industrial protocols use PBr₃ in dichloromethane at reflux (40–45°C) for higher efficiency. Deuterium labeling at the benzyl position requires prior isotopic enrichment of the precursor, often accomplished through acid-catalyzed H/D exchange using D₂O.

Table 1: Bromination Parameters for Precursor Conversion

| Parameter | Lab-Scale (HBr/AcOH) | Industrial (PBr₃/DCM) |

|---|---|---|

| Temperature | 0–5°C | 40–45°C |

| Reaction Time | 6–8 hours | 2–3 hours |

| Yield | 75–85% | 90–95% |

| Deuterium Incorporation | Pre-exchange | Post-exchange |

Deuterium Incorporation via Isotopic Exchange

Deuterium labeling at the benzyl position is critical for applications in kinetic isotope effect studies and metabolic tracing. Two primary strategies are employed:

(a) Pre-Bromination Deuteration

The precursor (3-amino-2-methylbenzyl alcohol) undergoes H/D exchange using D₂O in the presence of a Lewis acid catalyst, such as sulfuric acid or trifluoroacetic acid. This method achieves >98% deuterium incorporation at the α-position but requires stringent exclusion of moisture to prevent back-exchange.

Formation of the Hydrobromide Salt

The final step involves converting the deuterated benzyl bromide into its hydrobromide salt to enhance stability and solubility. This is achieved by reacting the bromide with excess HBr gas in an ether or ethanol solvent system.

Critical Considerations:

-

Stoichiometry : A 1:1.2 molar ratio of benzyl bromide to HBr ensures complete salt formation.

-

Temperature : Slow addition at −10°C minimizes thermal degradation.

-

Crystallization : The product is precipitated by cooling to −20°C and washed with cold diethyl ether to remove residual HBr.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve bromination kinetics but complicate deuterium retention. Industrial workflows prefer dichloromethane for its balance of reactivity and ease of removal.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity in biphasic systems, reducing reaction time by 30–40%.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg batches) requires specialized equipment to handle corrosive HBr and maintain isotopic integrity:

-

Reactor Design : Glass-lined steel reactors resist hydrogen bromide corrosion.

-

Deuterium Recovery : Closed-loop systems capture and recycle D₂O to reduce costs.

-

Quality Control : In-line NMR monitors deuterium content (>98% purity required for pharmaceutical applications).

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Table 2: Key Analytical Metrics

| Method | Parameter Measured | Acceptance Criteria |

|---|---|---|

| ¹H NMR | Deuterium incorporation | ≤2% protiated species |

| LC-MS | Chemical purity | ≥98% |

| Karl Fischer Titration | Water content | ≤0.5% w/w |

| X-ray Diffraction | Crystal structure | Match reference pattern |

Challenges in Synthesis and Purity Control

Isotopic Dilution

Trace moisture (>50 ppm) during deuteration causes protium back-exchange, reducing isotopic purity. Solutions include:

-

Molecular sieves in reaction mixtures

-

Rigorous solvent drying (e.g., reflux over CaH₂)

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The amino group in the compound can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as 3-Amino-2-methylbenzyl alcohol if hydroxide is the nucleophile.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

-

Isotope Labeling:

- The deuterium labeling allows for precise tracking in chemical reactions, making it valuable for studying reaction mechanisms and kinetics.

- It is used in nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures.

-

Synthesis of Complex Molecules:

- It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

-

Metabolic Studies:

- The compound is employed to trace metabolic pathways, providing insights into biochemical processes.

- It aids in understanding enzyme-substrate interactions and protein-ligand binding dynamics.

-

Neuroprotective Research:

- Studies indicate that similar compounds can inhibit monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases.

Medicine

-

Drug Development:

- Utilized in pharmacokinetic studies to track drug distribution and metabolism, essential for developing effective therapeutics.

- Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.

-

Diagnostic Imaging:

- The compound's properties make it suitable for use in imaging techniques, enhancing the visualization of biological processes in vivo.

Industry

- Quality Control:

- Acts as a reference material in quality control processes, ensuring consistency and reliability in chemical manufacturing.

- Standardization Processes:

- Employed in the synthesis of other complex molecules, facilitating the development of new materials and compounds.

The biological activity stems from its ability to interact with various biological targets through its functional groups:

- Monoamine Oxidase Inhibition: Linked to neuroprotective effects.

- Dopamine Receptor Activity: Suggests potential roles in managing conditions like Parkinson's disease.

- Antiviral Properties: Some brominated compounds exhibit antiviral activities, warranting further investigation.

Case Studies and Research Findings

-

Neuroprotective Effects:

- Research demonstrated that derivatives exhibited neuroprotective effects against oxidative stress in neuroblastoma cells, indicating potential therapeutic applications.

-

Anticancer Potential:

- Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells, suggesting avenues for cancer treatment research.

-

Pharmacokinetics:

- Preliminary studies indicate favorable pharmacokinetic profiles for related compounds, including good absorption and distribution characteristics critical for therapeutic efficacy.

| Property | Value |

|---|---|

| Density | 1.5 g/cm³ |

| Boiling Point | 257 °C |

| Flash Point | 109.3 °C |

This table summarizes key physical properties relevant to the compound's application in research settings.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions. The bromide ion can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-Amino-2-methyl-benzyl-d2 Bromide HBr | C₈H₇D₂N·Br·HBr | ~284.9* | Deuterated benzylamine, brominated salt |

| 2-(Bromomethyl)-1-methyl-1H-benzimidazole HBr | C₉H₁₀Br₂N₂ | 306.001 | Benzimidazole core, bromomethyl substituent |

| S-(2-Aminoethyl)-ITU Dihydrobromide | C₃H₉N₃S·2HBr | 277.96 | Isothiouronium group, aminoethyl chain |

| Galantamine Hydrobromide | C₁₇H₂₁NO₃·HBr | 356.27 | Benzofuro-benzazocin ring, methoxy group |

*Estimated based on deuterium substitution and analogous compounds.

- Deuterium Effects: Unlike non-deuterated analogs (e.g., 2-(Bromomethyl)-1-methyl-1H-benzimidazole HBr ), the deuterated structure of 3-Amino-2-methyl-benzyl-d2 Bromide HBr may reduce metabolic oxidation rates, a property observed in deuterated drugs like deutetrabenazine.

- Functional Groups: The amino-benzyl moiety distinguishes it from sulfur-containing analogs like S-(2-Aminoethyl)-ITU Dihydrobromide, which features an isothiouronium group for radioprotective activity .

Functional and Pharmacological Comparisons

Impurity and Analytical Profiles

Table 3: Impurity Limits and Analytical Data

*Calculated based on molecular formula.

- Bromide Content: The hydrobromide salt form ensures higher bromide content (~55.2%) compared to mono-brominated salts like Fenoterol Hydrobromide (24.1%) .

- Impurity Control : Pharmacopeial standards for Scopolamine Hydrobromide () highlight stringent controls for tropic acid (NMT 0.2%), suggesting similar rigor may apply to the target compound despite lacking reported data.

Biological Activity

3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide is a chemical compound with significant implications in biological research and medicinal chemistry. Its unique structure, which includes a brominated aromatic system and an amino group, allows it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and potential applications based on existing research.

- Chemical Formula : C8H11Br2N

- Molecular Weight : 251.09 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 257 °C

- Flash Point : 109.3 °C

These properties indicate that the compound is stable under standard laboratory conditions, which is crucial for its application in biological studies.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets through its functional groups. The amino group can participate in hydrogen bonding, enhancing the compound's binding affinity to proteins and receptors involved in various biochemical pathways. The bromine atoms may also facilitate interactions through halogen bonding, which can influence the compound's pharmacological profile.

Target Interactions

Research indicates that compounds similar to this compound often target:

- Monoamine Oxidase (MAO) : Inhibition of MAO has been linked to neuroprotective effects and potential applications in treating neurodegenerative diseases.

- Dopamine Receptors : Compounds with similar structures have shown activity at dopamine receptors, suggesting a possible role in managing conditions like Parkinson's disease.

- Antiviral Activity : Some brominated compounds exhibit antiviral properties, making them candidates for further investigation in viral pathogenesis.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives of similar structures exhibited neuroprotective effects against oxidative stress in neuroblastoma cells. This suggests that this compound could be evaluated for its potential in neuroprotection.

- Anticancer Potential : Compounds with brominated aromatic systems have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. Further research could elucidate the specific pathways involved.

- Pharmacokinetics : Preliminary studies on related compounds indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are critical for therapeutic efficacy.

Data Table of Biological Activity

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide, considering regioselectivity and deuterium incorporation?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Bromination of 3-amino-2-methylbenzaldehyde using HBr in ethereal conditions to ensure regioselectivity at the benzyl position. Evidence from analogous reactions shows that HBr in ether promotes efficient hydrobromide salt formation while preserving aromatic amine functionality .

- Step 2 : Deuterium incorporation via isotopic exchange. Utilize deuterated solvents (e.g., D₂O) under acidic conditions to replace hydrogen atoms at the benzyl position. Monitor deuterium content via mass spectrometry or -NMR to confirm >95% deuteration .

- Critical Considerations : Control reaction temperature (<40°C) to prevent decomposition, and use anhydrous HBr to avoid side reactions.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- Purification : Recrystallize from a methanol/ethyl acetate mixture (1:3 v/v) to remove unreacted precursors. Hydrobromide salts often exhibit high solubility in polar solvents, enabling selective crystallization .

- Analytical Techniques :

- HPLC : Use a C18 column with a 0.1% trifluoroacetic acid (TFA) mobile phase to assess purity (>99%).

- NMR : - and -NMR can confirm deuteration and structural integrity. Absence of peaks at ~2.5 ppm (CH) in -NMR indicates successful deuteration .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic distribution .

Q. What are the key considerations for handling and storing this compound to prevent decomposition?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at -20°C. Hydrobromide salts are hygroscopic; use desiccants (e.g., silica gel) in storage containers .

- Handling : Conduct reactions in a glovebox or under dry nitrogen flow to minimize moisture exposure. Avoid prolonged light exposure to prevent photodegradation .

Advanced Research Questions

Q. How does the deuteration at the benzyl position influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) : Deuteration slows reaction kinetics in Suzuki-Miyaura couplings due to increased bond strength (C-D vs. C-H). Use ratios to quantify effects, typically observed as 2–7 for aryl bromides .

- Experimental Design : Compare reaction rates and yields between deuterated and non-deuterated analogs using Pd(PPh) as a catalyst. Monitor intermediates via in situ IR spectroscopy .

Q. What strategies can be employed to resolve contradictions in crystallographic data versus computational modeling for this hydrobromide salt?

- Methodological Answer :

- Crystallography : Perform single-crystal X-ray diffraction to determine protonation sites and hydrogen bonding patterns. Compare with Cambridge Structural Database (CSD) entries for analogous hydrobromides .

- Computational Modeling : Use density functional theory (DFT) to simulate molecular conformations. Optimize hydrogen bond networks using B3LYP/6-31G(d) basis sets. Discrepancies often arise from solvent effects in simulations; include implicit solvent models (e.g., PCM) for accuracy .

Q. In mechanistic studies, how does the hydrobromide counterion affect the compound's interaction with biological targets?

- Methodological Answer :

- Solubility and Bioavailability : The hydrobromide counterion enhances aqueous solubility, facilitating cellular uptake. Assess via logP measurements (octanol/water partition) and cell permeability assays (e.g., Caco-2) .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities of the hydrobromide salt vs. free base. The counterion may stabilize ionic interactions with target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.